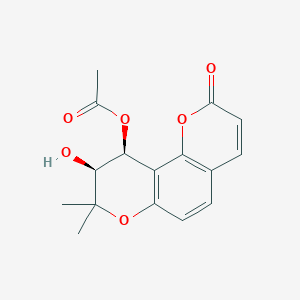

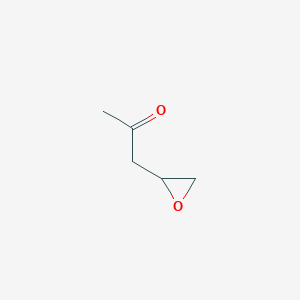

![molecular formula C₁₅H₁₈O₅ B1144638 6-[4-(1-Carboxyethyl)phenyl]-5-oxohexanoic acid CAS No. 1091621-61-2](/img/structure/B1144638.png)

6-[4-(1-Carboxyethyl)phenyl]-5-oxohexanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“6-[4-(1-Carboxyethyl)phenyl]-5-oxohexanoic acid” is a chemical compound with the molecular formula C15H18O5 . It has an average mass of 278.300 Da and a monoisotopic mass of 278.115417 Da . This compound is also known as Loxoprofen Ring-opening Impurity .

Molecular Structure Analysis

The molecular structure of “6-[4-(1-Carboxyethyl)phenyl]-5-oxohexanoic acid” is defined by its molecular formula, C15H18O5 . Unfortunately, the specific structural details or a diagram of the molecule are not provided in the search results.Physical And Chemical Properties Analysis

The physical and chemical properties of “6-[4-(1-Carboxyethyl)phenyl]-5-oxohexanoic acid” are not detailed in the search results. The molecular formula is C15H18O5, and it has an average mass of 278.300 Da and a monoisotopic mass of 278.115417 Da .Wissenschaftliche Forschungsanwendungen

Pharmaceutical Research

Loxoprofen Ring-opening Impurity is a degradation product of Loxoprofen , a non-selective nonsteroidal anti-inflammatory drug (NSAID). It is used in pharmaceutical research to understand the degradation pathways of Loxoprofen and to improve its stability.

Quality Control

Loxoprofen Ring-opening Impurity is used as a reference standard in the quality control of Loxoprofen . It helps in the analytical method development, method validation (AMV), and Quality Controlled (QC) application for Abbreviated New Drug Application (ANDA) or other regulatory submissions.

Anti-Inflammatory Studies

As a degradation product of Loxoprofen, this impurity has been used in studies investigating the anti-inflammatory properties of Loxoprofen . Loxoprofen has been effective in reducing atherosclerosis in mice by reducing inflammation.

Preparation Method Research

The preparation method of Loxoprofen Ring-opening Impurity is a subject of research . The method involves esterification, Baeyer-Villiger rearrangement, and ring opening, which avoids using explosive and supervision reagents. This research can contribute to the development of safer and more efficient methods for preparing pharmaceutical impurities.

Wirkmechanismus

Target of Action

The primary target of Loxoprofen and its derivatives, including the ring-opening impurity, is the cyclooxygenase (COX) enzyme . This enzyme is responsible for the formation of various biologically active pain, fever, and inflammatory mediators, including prostaglandins, prostacyclin, thromboxane, and arachidonic acid .

Mode of Action

Loxoprofen itself is a prodrug and carries little-to-no pharmacological activity. It is rapidly metabolized to its trans-alcohol form , which is a potent and non-selective inhibitor of cyclooxygenase . The ring-opening impurity likely follows a similar mode of action, although specific studies on this compound are limited.

Biochemical Pathways

The inhibition of COX enzymes by Loxoprofen and its derivatives leads to a reduction in the synthesis of prostaglandins and other inflammatory mediators. This results in decreased inflammation, pain, and fever

Pharmacokinetics

The pharmacokinetics of Loxoprofen and its derivatives involve absorption, distribution, metabolism, and excretion (ADME). Loxoprofen is rapidly metabolized to its active form after administration . .

Result of Action

The result of Loxoprofen’s action is a reduction in pain, inflammation, and fever . As the ring-opening impurity is a derivative of Loxoprofen, it is likely to have similar effects.

Eigenschaften

IUPAC Name |

6-[4-(1-carboxyethyl)phenyl]-5-oxohexanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18O5/c1-10(15(19)20)12-7-5-11(6-8-12)9-13(16)3-2-4-14(17)18/h5-8,10H,2-4,9H2,1H3,(H,17,18)(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALZUIVGLLMTAMW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)CC(=O)CCCC(=O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(1-Carboxyethyl)-delta-oxo-benzenehexanoic Acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

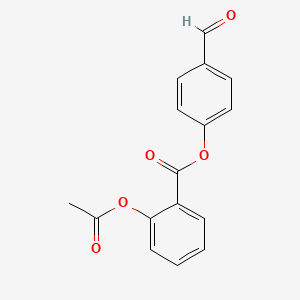

![4-[(Sodiosulfo)methyl]-6,7-dihydroxy-2H-1-benzopyran-2-one](/img/structure/B1144557.png)

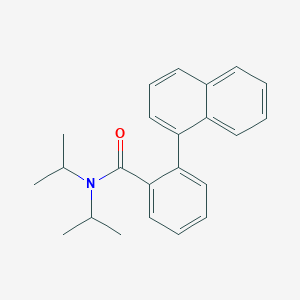

![Toluene, [3H]](/img/structure/B1144558.png)

![N-Debenzoyl-N-[(3E)-hex-3-enoyl] Paclitaxel](/img/no-structure.png)

![N-[6-(2,2,2-Trifluoroacetamido)hexyl]adenosine 5'-(dihydrogen phosphate)](/img/structure/B1144572.png)